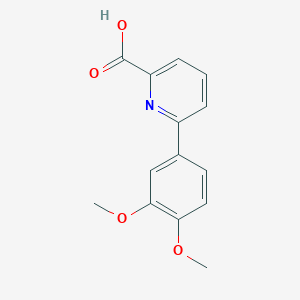

6-(3,4-Dimethoxyphenyl)picolinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

6-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-12-7-6-9(8-13(12)19-2)10-4-3-5-11(15-10)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOCFHPMDLMALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621626 | |

| Record name | 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479225-16-6 | |

| Record name | 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of Picolinic Acid Derivatives Bearing Phenyl Substituents

Analysis of Substituent Effects at the 6-Position of Picolinic Acid.mdpi.comnih.gov

The introduction of a phenyl substituent at the 6-position of the picolinic acid scaffold is a key modification that significantly influences its biological activity. Research into 6-aryl-2-picolinate synthetic auxin herbicides has demonstrated that the nature and position of substituents on this aryl ring are critical determinants of efficacy. mdpi.comnih.gov While direct studies on the 3,4-dimethoxyphenyl group are not extensively detailed in the provided context, valuable structure-activity relationship (SAR) data can be gleaned from related compounds, such as 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives. mdpi.comnih.gov

In a study focused on these derivatives, a series of compounds were synthesized with various substituents on the phenyl ring of the pyrazole (B372694) moiety at the 6-position of the picolinic acid. nih.gov The inhibitory activity of these compounds against the root growth of Arabidopsis thaliana was evaluated, providing a quantitative measure of their biological effect. The results indicated that both the electronic properties and the position of the substituents on the phenyl ring play a crucial role in determining the herbicidal activity. mdpi.com

For instance, compounds with electron-withdrawing groups, such as trifluoromethyl, at specific positions on the phenyl ring exhibited potent inhibitory activity. nih.gov Conversely, the introduction of strong electron-donating groups led to a decrease in activity. mdpi.com The position of the substituent was also found to be a critical factor, with substitutions at the 2 and 4-positions of the phenyl ring generally resulting in higher activity compared to substitutions at the 3-position. mdpi.com

To illustrate the impact of phenyl substitution, the following interactive data table summarizes the herbicidal activity of various 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.

Stereochemical Considerations and Enantioselective Properties (Inferred from picolinic acid complexes).rsc.org

Picolinic acid and its derivatives, including 6-(3,4-Dimethoxyphenyl)picolinic acid, are bidentate ligands, meaning they can bind to a metal center through two donor atoms—in this case, the nitrogen of the pyridine (B92270) ring and an oxygen from the carboxylate group. libretexts.org When these ligands coordinate to a metal ion, they can form chiral complexes, which are molecules that are non-superimposable on their mirror images. libretexts.org The stereochemistry of these complexes can have a profound impact on their biological activity, as biological systems are often chiral themselves.

A study on rhenium(I) picolinic acid complexes as inhibitors of the SARS-CoV-2 main protease provides a compelling example of enantioselective inhibition. rsc.org In this research, chiral separation of the enantiomers of a lead compound revealed that one enantiomer was significantly more active than the other. rsc.org This enantioselectivity strongly suggests a specific and defined binding orientation of the inhibitor within the enzyme's active site. rsc.org The less active enantiomer likely has a three-dimensional arrangement that hinders its ability to form the crucial interactions necessary for potent inhibition.

Although "this compound" itself is not chiral, its coordination to a metal center can induce chirality in the resulting complex, especially in octahedral geometries where multiple ligands are present. libretexts.org The presence of the bulky 3,4-dimethoxyphenyl group at the 6-position can influence the spatial arrangement of the ligands around the metal center, potentially favoring the formation of one enantiomer over the other. This steric hindrance can affect the bond lengths and angles within the complex. rsc.org

The differential biological activity of enantiomers is a well-established principle in pharmacology. For a picolinic acid derivative like this compound, if it were to act as a chelating agent in a biological system, it is plausible that the resulting metal complexes would exhibit enantioselective properties, leading to one stereoisomer being more biologically active.

Rational Design Principles for Optimizing Biological Efficacy.mdpi.com

The principles of rational drug design are centered on understanding the relationship between the three-dimensional structure of a molecule and its biological activity. mdpi.com For picolinic acid derivatives, including this compound, optimizing biological efficacy involves a systematic approach to modifying the molecular structure to enhance interactions with the target biomolecule, improve pharmacokinetic properties, and minimize off-target effects.

One of the primary strategies in the rational design of picolinic acid-based compounds is the modification of substituents on the pyridine ring and any appended groups. As discussed in the SAR section, the electronic and steric properties of the substituent at the 6-position are critical. The 3,4-dimethoxyphenyl group in the titular compound offers several avenues for optimization. For example, the methoxy (B1213986) groups could be replaced with other substituents to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in rational drug design. nih.gov Molecular docking can predict the binding mode of a ligand within the active site of a target protein, providing insights into key interactions that can be enhanced through structural modifications. nih.gov QSAR models can quantitatively correlate the structural features of a series of compounds with their biological activities, enabling the prediction of the activity of novel derivatives. nih.gov

A study on the design of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides utilized a 3D-QSAR model to guide the synthetic strategy. nih.gov The model revealed that electropositive groups were favorable for increasing activity in certain regions of the molecule, while electronegative groups were beneficial in others. nih.gov This type of analysis allows for the informed selection of substituents to maximize biological efficacy.

The development of potent and selective inhibitors often involves an iterative process of design, synthesis, and biological evaluation. For this compound, a rational design approach would involve:

Target Identification and Validation: Identifying the specific biological target responsible for the desired therapeutic effect.

Lead Optimization: Systematically modifying the 3,4-dimethoxyphenyl group and other parts of the picolinic acid scaffold to improve potency and selectivity. This could involve altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heteroaromatic systems.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the designed compounds to ensure they have suitable characteristics for in vivo applications.

By applying these rational design principles, it is possible to systematically optimize the structure of this compound to develop derivatives with enhanced biological efficacy for a specific therapeutic application.

Advanced Computational and Theoretical Chemistry Studies of 6 3,4 Dimethoxyphenyl Picolinic Acid and Analogs

Quantum Chemical Characterization

Quantum chemical methods are employed to delineate the intrinsic electronic and structural properties of a molecule. For derivatives and analogs of 6-(3,4-dimethoxyphenyl)picolinic acid, these studies have been instrumental in building a foundational understanding of their chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently chosen for its favorable balance of accuracy and computational cost, often yielding results that align well with experimental data. mdpi.com For analogs of this compound, DFT calculations, commonly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G, are performed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. nih.govresearchgate.netresearchgate.net

These calculations provide precise data on bond lengths and angles. For instance, in a study on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, the bond length for C=O was calculated at 1.239 Å, closely mirroring the experimental X-ray data. researchgate.net Similarly, theoretical calculations for pyridine (B92270) dicarboxylic acids, the core scaffold of the title compound, have been used to optimize geometries and predict their behavior. electrochemsci.org Such studies confirm that the calculated geometric parameters are in good agreement with experimental findings, validating the chosen theoretical model. mdpi.com

Interactive Table 1: DFT Methodologies Used for Analogs of this compound This table summarizes the computational methods and basis sets applied in DFT studies of related compounds.

| Compound Analog | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one (B5268370) | B3LYP | 6-31G(d,p) | researchgate.net |

| 4-(3,4-Dimethoxyphenyl)-pyrazolo[3,4-b]pyridine derivative | B3LYP | 6-31++G(d,p) | nih.gov |

| 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione | B3LYP | 6-311G | researchgate.net |

| 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | B3LYP | 6-31G(d,p) | nih.gov |

| Pyridine Dicarboxylic Acids | B3LYP | 6-311G(d,p) | electrochemsci.org |

HOMO-LUMO Analysis The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of molecular stability; a smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer. nih.govsemanticscholar.org

For analogs like 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule. researchgate.net In a study of pyridine dicarboxylic acids, 2,3-Pyridinedicarboxylic acid was found to have the smallest energy gap, indicating the highest reactivity among the isomers studied. electrochemsci.org These analyses help predict how the molecule will interact with other species. scirp.org

Interactive Table 2: Frontier Orbital Energies for Analogs This table presents the calculated HOMO, LUMO, and energy gap values (in eV) for compounds structurally related to this compound.

| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|

| Picoline-Diazido-Pt(IV) Compound 1 | - | - | 2.13 | nih.gov |

| Picoline-Diazido-Pt(IV) Compound 2 | - | - | 2.24 | nih.gov |

| 2,3-Pyridinedicarboxylic acid | -6.99 | -2.39 | 4.60 | electrochemsci.org |

| 2,6-Pyridinedicarboxylic acid | -7.21 | -2.12 | 5.09 | electrochemsci.org |

| Quinoline | -6.65 | -1.82 | 4.83 | scirp.org |

Molecular Electrostatic Potential (MEP) Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites on a molecule. nih.gov It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. imist.ma The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In studies of 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, MEP analysis revealed that the most negative potential is localized over the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying them as likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the phenyl rings show positive potential. researchgate.net This information is critical for understanding non-covalent interactions, particularly in the context of ligand-receptor binding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. mpg.de It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals. nih.govnih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

NBO analysis performed on 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one demonstrated significant intramolecular charge transfer, contributing to the molecule's stability. researchgate.net The analysis identified strong interactions, such as those between the lone pair orbitals of oxygen atoms (LP(O)) and anti-bonding orbitals (π*) of adjacent bonds, indicating electron delocalization. researchgate.net This method explains the electronic communication between different parts of the molecule, such as the dimethoxyphenyl ring and the picolinic acid moiety. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. mdpi.com These methods are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi-res.com

Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred orientation and interaction patterns. ekb.eg Studies on various analogs containing the 3,4-dimethoxyphenyl group have shown their potential to interact with a range of biological targets.

For example, novel pyrido[2,3-d]pyrimidines derived from 3,4-dimethoxy benzaldehyde (B42025) were docked into the active site of Biotin Carboxylase, a key bacterial enzyme, to explore their antimicrobial potential. ekb.eg Another study involving 1-(3,4-dimethoxyphenyl)-1,2,4-triazole derivatives identified their interaction with the colchicine (B1669291) binding site of tubulin, a target for anticancer agents. nih.gov The simulations reveal specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. nih.govnih.gov

Beyond identifying interactions, docking studies elucidate the precise binding mode (the orientation and conformation of the ligand in the binding pocket) and estimate the binding affinity. mdpi.com Binding affinity is often expressed as a binding energy score (e.g., in kcal/mol) or a predicted inhibition constant (Ki), where lower values indicate stronger binding. lew.ro

In a docking study of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines with GABA-A receptors, specific compounds were shown to bind tightly within the active site, forming hydrogen bonds and hydrophobic interactions with key residues like Tyr176 and Tyr497. mdpi.com Similarly, anilide derivatives of 1-(3,4-dimethoxyphenyl)-1,2,4-triazole-3-carboxylic acid were shown to interact with the β-tubulin subunit through hydrogen bonds and hydrophobic contacts, explaining their biological activity. nih.gov These detailed analyses of binding modes provide a rational basis for structure-activity relationships and guide the design of more potent analogs.

Interactive Table 3: Molecular Docking Results for Analogs of this compound This table summarizes the biological targets, binding affinities, and key interacting amino acid residues for various analogs.

| Compound Class | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Biotin Carboxylase | - | Not specified | ekb.eg |

| Pyrano-thieno-pyrimidines | GABA-A Receptor | - | Ile172, Tyr176, Phe335, Tyr497 | mdpi.com |

| 1,2,4-Triazole-carboxanilides | α,β-Tubulin | - | (Hydrophobic and H-bond interactions) | nih.gov |

| Pyrimidindione Derivatives | Cyclin-Dependent Kinase 1 (CDK1) | -9.6 | Glu8, Asp86, Asn144 | lew.ro |

| 4-(3,4-Dimethoxyphenyl)-pyrazolo[3,4-b]pyridine | Various Kinases | - | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. wikipedia.orgfrontiersin.orgnih.gov These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. wikipedia.org For this compound and its analogs, QSAR studies are instrumental in identifying key molecular features that govern their therapeutic potential, thereby guiding the design of new, more potent derivatives. frontiersin.orgnih.gov

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure. ijpsr.com By quantifying structural features through molecular descriptors, it is possible to develop predictive models that can estimate the activity of novel, unsynthesized compounds. nih.gov This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thus saving time and resources. researchgate.netyoutube.com

Detailed Research Findings

Research on picolinic acid analogs has successfully employed QSAR to elucidate the structural requirements for various biological activities, including herbicidal and antioxidant effects. arvojournals.orgnih.govdiscoveryjournals.org While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies and findings from studies on analogous structures provide a robust framework for predicting its activity and designing novel derivatives.

A study on the herbicidal properties of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogs, which share the picolinic acid core, identified several three-dimensional (3D) descriptors as crucial for their activity. discoveryjournals.org These descriptors include asphericity (ASP), the second component accessibility directional WHIM index weighted by atomic masses (E2m), and the maximum autocorrelation of lag 2 weighted by atomic masses (R2m+). discoveryjournals.org The dominance of these 3D descriptors underscores the importance of molecular shape and substituent accessibility in the interaction with the biological target. discoveryjournals.org

For picolinic acid analogs, key determinants of their growth inhibitory effects have been identified as their ability to chelate zinc, which is related to the partial charge on the nitrogen atom, and their capacity to cross cell membranes, which is correlated with the logarithm of the partition coefficient (logP). arvojournals.org

The table below summarizes key molecular descriptors that have been identified as significant in QSAR models of picolinic acid analogs and related compounds.

| Descriptor Type | Descriptor Name | Description | Potential Impact on Activity |

| Topological | Kier benzene-likeliness index (BLI) | An aromaticity index calculated from molecular topology. | Influences transport across cell membranes. |

| 3D Descriptors | Asphericity (ASP) | A measure of the deviation of a molecule from a spherical shape. | Important for molecular recognition and binding. |

| Second component accessibility directional WHIM index (E2m) | A 3D descriptor related to molecular size and shape. | Can influence how a molecule fits into a receptor's binding site. | |

| Maximum autocorrelation of lag 2 (R2m+) | A descriptor that captures the spatial distribution of atomic masses. | Reflects the topology and branching of the molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of hydrophobicity, affecting membrane permeability. arvojournals.org |

| Partial charge on Nitrogen | The calculated electrical charge on the nitrogen atom of the picoline ring. | Influences the ability to chelate metal ions like zinc. arvojournals.org | |

| Number of Hydrogen Bond Donors | The count of hydrogen atoms attached to electronegative atoms (O, N). | Affects solubility and binding to biological targets. nih.gov | |

| Molecular Polarity (TPSA) | The sum of surfaces of polar atoms in a molecule. | Influences membrane penetration and solubility. nih.gov | |

| Electronic | Energy of HOMO (E(homo)) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of a molecule to donate electrons. nih.gov |

| Energy of LUMO (E(lumo-r)) | Energy of the Lowest Unoccupied Molecular Orbital of the radical. | Relates to the ability of a molecule to accept electrons. nih.gov |

The statistical robustness of a QSAR model is critical for its predictive power. Various validation metrics are employed to assess the quality of the model. The table below presents typical statistical parameters used in the validation of QSAR models for picolinic acid derivatives and their generally accepted values for a robust model.

| Statistical Parameter | Symbol | Description |

| Coefficient of Determination | R² | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Cross-validated R² | Q² or R²cv | A measure of the predictive ability of the model, determined by techniques like leave-one-out (LOO) cross-validation. |

| External Validation R² | R²ext | The coefficient of determination for an external test set of compounds not used in model development. |

| F-statistic | F | A value from an F-test, used to determine if the overall regression model is a good fit for the data. |

| Root Mean Square Error | RMSE | The standard deviation of the residuals (prediction errors). |

In a QSAR study on dipicolinic acid derivatives, a model developed using DRAGON descriptors yielded an R² of 0.805 and an R²ext of 0.833, indicating good internal and external predictive capabilities. nih.govscispace.com Another model using ADMEWORKS descriptors showed an R² of 0.692 and an R²ext of 0.848. nih.govscispace.com These findings demonstrate that with the appropriate selection of descriptors and statistical methods, highly predictive QSAR models can be constructed for this class of compounds. nih.govscispace.com

By leveraging such validated QSAR models, researchers can screen virtual libraries of this compound analogs and prioritize the synthesis of candidates with the highest predicted activity, thereby streamlining the path to novel therapeutic agents.

Preclinical Investigation Models and Advanced Methodologies

In Vitro Experimental Systems for Biological Activity Evaluation

In vitro studies are fundamental for the initial screening and mechanistic elucidation of a compound's biological effects. For 6-(3,4-Dimethoxyphenyl)picolinic acid and related picolinic acid derivatives, a variety of cell-based and biochemical assays are utilized to determine their efficacy and activity.

Cell-Based Assays for Efficacy and Activity

In the context of herbicidal activity, cell-based assays often involve monitoring the growth of plant cells or seedlings. For example, the inhibition of root growth in the model plant Arabidopsis thaliana is a standard preliminary screen for new herbicidal compounds. mdpi.com Compounds demonstrating significant inhibitory effects at initial screening concentrations, such as 100 µmol/L, are then evaluated at lower concentrations to determine their potency. mdpi.com

| Assay Type | Model System | Endpoint Measured | Application | Reference |

| Cytopathic Effect (CPE) Reduction | Virus-infected cell lines (e.g., MDCK, Vero E6) | Cell viability (e.g., neutral red uptake, MTS assay) | Antiviral Efficacy | researchgate.netnews-medical.net |

| Reporter Gene Assay | Cells with virus-inducible reporters (e.g., luciferase) | Reporter protein expression | Antiviral Screening | scienceopen.com |

| Root Growth Inhibition | Arabidopsis thaliana seedlings | Root length | Herbicidal Activity | mdpi.com |

| Post-Emergence Herbicidal Effect | Various weed species (e.g., Amaranthus retroflexus) | Plant survival/growth | Herbicidal Efficacy | nih.gov |

Biochemical Enzyme Assays and Inhibition Studies

Biochemical assays are crucial for identifying the direct molecular targets of a compound and understanding its mechanism of inhibition. nih.gov These assays measure the activity of isolated enzymes in a cell-free system. nih.gov For picolinic acid derivatives, enzyme assays are employed to investigate their effects on specific viral or plant enzymes. For example, in antiviral research, time-of-addition experiments can help pinpoint the stage of the viral life cycle that is inhibited, such as membrane fusion. news-medical.net

In the study of herbicidal action, enzyme assays can reveal whether a compound targets key enzymes in a plant's metabolic pathways. For instance, the degradation of picolinic acid itself has been studied using cell-free extracts to measure the activity of enzymes like picolinic acid hydroxylase. mdpi.com The activity can be monitored spectrophotometrically by measuring changes in absorbance at specific wavelengths corresponding to the product formation. mdpi.com Furthermore, the kinetic parameters of enzymes, such as Km and kcat values, can be determined to characterize the nature of the inhibition. mdpi.com

| Enzyme Target | Assay Principle | Parameters Determined | Relevance | Reference |

| Viral Enzymes | Varies (e.g., fusion assays, protease activity) | Inhibition of specific viral functions | Antiviral Mechanism | news-medical.net |

| Picolinic Acid Hydroxylase | Spectrophotometric measurement of product formation | Enzyme activity | Biodegradation studies | mdpi.com |

| 3,6-Dihydroxypicolinic Acid Decarboxylase | Spectrophotometric monitoring of substrate conversion | Enzyme kinetics (Km, kcat) | Metabolic pathway analysis | mdpi.com |

| Ornithine Decarboxylase | Coupled enzyme reactions (PEPC-MDH) | Inhibitor screening | Therapeutic target identification | frontiersin.org |

Ligand Binding Assays (e.g., Fluorescent Polarization, Thermofluor)

Ligand binding assays are used to quantify the interaction between a compound and its target protein. nih.gov These assays are essential for confirming direct binding and determining the binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki). In the context of picolinic acid derivatives with herbicidal activity, these compounds often act as synthetic auxins. Their binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN-SIGNALING F-BOX PROTEIN 5 (AFB5), is a key area of investigation. nih.gov

Radioligand binding assays are a classic method used to determine the affinity of compounds for specific receptors, such as serotonin (B10506) transporters (SERT) or 5-HT1A receptors, which has been applied to derivatives containing a picolinic acid-related scaffold. mdpi.com More modern techniques like fluorescence polarization and thermal shift assays (Thermofluor) offer high-throughput capabilities for screening compound libraries. nih.gov Molecular docking studies can also be used to predict and analyze the binding modes of these ligands within the receptor's active site. nih.govresearchgate.net

| Assay Technique | Target Protein | Parameter Measured | Application | Reference |

| Radioligand Binding Assay | Receptors (e.g., 5-HT1A, SERT) | Binding affinity (Ki) | Receptor-ligand interaction | mdpi.com |

| Molecular Docking | Auxin Receptors (e.g., AFB5) | Binding mode and intensity | Structure-activity relationship | nih.govresearchgate.net |

| High-Throughput Binding Assay | Cytochrome P450 enzymes | Binding affinity (Kd) | Ligand screening | nih.gov |

| Ratiometric Fluorescence Detection | Metal-Organic Frameworks (for DPA) | Limit of detection | Biomarker sensing | rsc.org |

In Vivo Preclinical Efficacy Models (Relevance from related compounds and general picolinic acid studies)

Following promising in vitro results, in vivo studies in relevant animal or plant models are conducted to evaluate the efficacy of a compound in a whole organism.

Small Animal Models in Antiviral Research (e.g., Murine, Hamster models for picolinic acid)

For antiviral research, small animal models are critical for assessing the in vivo efficacy and potential therapeutic value of compounds like picolinic acid. nih.govnih.gov Murine models, such as BALB/c mice, are commonly used to study the effects of antivirals against viruses like influenza A virus (IAV). news-medical.netnih.gov The Syrian golden hamster has been established as a relevant model for studying SARS-CoV-2 infection and pathogenesis. news-medical.netnih.gov In these models, the efficacy of a compound is evaluated by measuring reductions in viral replication and mitigation of disease symptoms. news-medical.net For instance, picolinic acid has shown promising antiviral efficacy against both IAV and SARS-CoV-2 in these preclinical models. nih.govnih.govmssm.edu

| Animal Model | Virus Studied | Outcome Measures | Relevance | Reference |

| Murine (BALB/c mice) | Influenza A Virus (IAV) | Viral load, body weight changes | Antiviral efficacy against influenza | news-medical.netnih.gov |

| Syrian Golden Hamster | SARS-CoV-2 | Viral replication, pathogenesis | Antiviral efficacy against coronaviruses | news-medical.netnih.gov |

Plant Models for Herbicidal Activity Assessment

In the realm of agricultural research, plant models are used to assess the herbicidal activity of compounds. Beyond the initial screening with Arabidopsis thaliana, compounds are tested against various weed species to determine their spectrum of activity. mdpi.com Post-emergence herbicidal activity is evaluated by applying the compound to established weeds, such as Echinochloa crusgalli (barnyard grass), Abutilon theophrasti (velvetleaf), and Brassica napus (rapeseed). mdpi.comnih.gov These tests are crucial for identifying compounds that exhibit potent herbicidal effects against economically important weeds while ideally showing selectivity and safety for crops like corn, wheat, and sorghum. nih.gov For example, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have demonstrated better post-emergence herbicidal activity than the commercial herbicide picloram. nih.gov

| Plant Model | Application Method | Outcome Measures | Relevance | Reference |

| Arabidopsis thaliana | Root growth inhibition assay | IC50 values | Preliminary herbicidal screening | mdpi.comnih.gov |

| Various weed species (E. crusgalli, A. theophrasti, B. napus) | Root growth inhibition, post-emergence application | Inhibition of growth, herbicidal effect | Broad-spectrum herbicidal activity | mdpi.comnih.gov |

| Crop species (corn, wheat, sorghum) | Post-emergence application | Crop safety/phytotoxicity | Selective herbicidal potential | nih.gov |

Advanced Target Identification and Validation Strategies

Advanced strategies for identifying the molecular targets of novel compounds are crucial in modern drug discovery. These methods can be broadly categorized into hypothesis-driven approaches, which test the interaction of a compound with a known target, and unbiased or discovery approaches, which aim to identify novel targets without prior assumptions. The latter category includes omics-based approaches and phenotypic screening.

Omics technologies provide a global view of molecular changes within a biological system in response to a chemical compound. These approaches, including genomics, proteomics, and metabolomics, are powerful tools for generating hypotheses about a compound's mechanism of action and identifying its molecular targets.

A thorough search of scientific databases for studies employing omics-based methodologies to identify the molecular targets of This compound did not yield any specific results. There are no published studies detailing the use of genomic, proteomic, or metabolomic profiling to elucidate the biological pathways modulated by this compound. While related compounds with dimethoxyphenyl moieties have been investigated for their effects on specific targets like P-glycoprotein or Fibroblast Growth Factor Receptor (FGFR), this research does not extend to the specific picolinic acid derivative . nih.govmdpi.com

Table 1: Summary of Omics-Based Target Discovery Research for this compound

| Omics Type | Research Findings | Data Availability |

| Genomics | No studies identified. | Not Available |

| Proteomics | No studies identified. | Not Available |

| Metabolomics | No studies identified. | Not Available |

No published literature was found describing the use of phenotypic screening to identify the biological activities or molecular targets of This compound . While phenotypic screens have been used to identify novel antitubercular agents from libraries that include picolinamide (B142947) derivatives, specific data for this compound is not reported. nih.gov The synthesis of various structurally related compounds, such as 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues, has been followed by evaluation in cancer cell lines, which constitutes a form of phenotypic assay. researchgate.net However, this work does not focus on the specific compound that is the subject of this article.

Table 2: Phenotypic Screening Data for this compound

| Screening Model | Phenotypic Endpoint | Target Deconvolution | Data Availability |

| Not Applicable | Not Applicable | Not Applicable | No studies identified. |

Future Research Directions and Translational Perspectives for 6 3,4 Dimethoxyphenyl Picolinic Acid

Development of Novel Therapeutic Applications

The foundational structure of picolinic acid is known for its role as an anti-infective and immunomodulatory agent, primarily through its interaction with zinc finger proteins, which are crucial for viral replication. drugbank.com This inherent activity suggests immediate avenues for investigation.

Key Research Areas:

Antiviral and Immunomodulatory Therapies: Building on the known anti-viral properties of the picolinic acid core, future studies should systematically screen 6-(3,4-Dimethoxyphenyl)picolinic acid against a wide range of viruses, particularly those reliant on zinc-finger proteins for their life cycle. drugbank.comnih.gov Its potential to modulate immune responses also warrants exploration in the context of autoimmune diseases and as an adjunct in cancer immunotherapy. drugbank.com

Respiratory Disorders: Patents have revealed that certain picolinic acid derivatives serve as crucial intermediates in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, indicating a potential role in treating respiratory diseases like cystic fibrosis. google.comgoogle.com Research should be directed to evaluate if this compound or its analogs can directly modulate CFTR function.

Oncology: Novel derivatives of picolinic acid have been designed and shown to induce apoptosis in non-small cell lung cancer cells by targeting the EGFR kinase domain. pensoft.net This precedent calls for a thorough investigation into the anticancer potential of this compound against various cancer cell lines, focusing on its pro-apoptotic and anti-proliferative effects.

Herbicidal Applications: Recently, picolinic acid derivatives have been successfully developed as synthetic auxin herbicides. nih.govnih.gov Studies have shown that modifying the picolinic acid structure can lead to potent herbicidal activity, suggesting a potential, albeit different, application for its derivatives. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Modern drug discovery is increasingly powered by computational tools. The integration of artificial intelligence (AI) and machine learning (ML) can dramatically accelerate the optimization of this compound from a lead compound into a drug candidate.

Future Strategies:

Predictive Modeling: AI/ML algorithms can be trained on existing data from picolinic acid derivatives to build models that predict biological activity, toxicity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

De Novo Design: Generative AI models can design novel analogs of the compound. mdpi.com These models can explore a vast chemical space to propose new structures with optimized potency for specific targets, improved selectivity, and better drug-like properties.

Synthesis Planning: AI can analyze known chemical reactions and pathways to devise the most efficient and cost-effective methods for synthesizing promising new derivatives. researchgate.net

| Compound ID | Structural Modification | Predicted Target Affinity (Score) | Predicted ADMET Score (0-1) | Synthesizability Rank |

|---|---|---|---|---|

| DP-PA-001 | Parent Compound | 7.5 | 0.65 | High |

| DP-PA-002 | Addition of 4-fluoro group | 8.2 | 0.70 | High |

| DP-PA-003 | Replacement of methoxy (B1213986) with ethoxy | 7.8 | 0.62 | High |

| DP-PA-004 | Bioisosteric replacement of acid | 8.5 | 0.75 | Medium |

Exploration of Polypharmacology and Multi-Targeting Approaches

Complex diseases like cancer or neurodegenerative disorders are often driven by multiple biological pathways. Polypharmacology, the design of a single drug to interact with multiple targets, offers a powerful therapeutic strategy. mdpi.com

The structure of this compound is conducive to such an approach. The picolinic acid core can chelate metal ions, affecting a range of metalloenzymes, while the dimethoxyphenyl group can form interactions with other protein targets. nih.gov

Research Directions:

Synergistic Targeting: Designing derivatives that not only inhibit a primary disease target but also modulate secondary targets that contribute to the disease pathology. For instance, creating a compound that combines anti-inflammatory and neuroprotective actions for treating Alzheimer's disease.

Off-Target Profiling: Systematically screening the compound against a broad panel of receptors, kinases, and enzymes to identify all its biological targets. This can uncover unexpected therapeutic opportunities and proactively identify potential side effects.

Rational Design: Using computational docking and structural biology to rationally design modifications that enhance binding to multiple desired targets while minimizing interactions with anti-targets that could cause toxicity. mdpi.com

Advanced Delivery Systems and Bio-conjugation Strategies

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentration. Advanced drug delivery systems can significantly improve the therapeutic index of this compound.

Future Avenues:

Nanoparticle Formulation: Encapsulating the compound within nanoparticles (e.g., liposomes or polymeric micelles) can enhance its solubility, protect it from premature degradation, and enable controlled or targeted release.

Prodrug Development: Converting the carboxylic acid group into an ester or an amide can create a prodrug with improved cell membrane permeability. This prodrug would then be converted back to the active acidic form by enzymes inside the target cells.

Bio-conjugation: Chemically linking the compound to a targeting ligand, such as an antibody or a peptide that specifically recognizes a protein on the surface of cancer cells. This approach can concentrate the drug at the site of disease, increasing its effectiveness while reducing systemic exposure and side effects.

Table 2: Comparison of Potential Drug Delivery Strategies

| Strategy | Primary Advantage | Potential Application |

|---|---|---|

| Liposomal Encapsulation | Improves solubility, reduces toxicity | Intravenous delivery for systemic diseases |

| Ester Prodrug | Enhances oral bioavailability | Oral medication for chronic conditions |

| Antibody-Drug Conjugate | High target specificity | Targeted cancer therapy |

Unraveling Comprehensive Molecular Mechanisms of Action

A deep understanding of how a compound works at the molecular level is paramount for its successful development. While the parent picolinic acid is known to interfere with zinc-dependent proteins, the specific contributions of the 6-(3,4-Dimethoxyphenyl) substitution need to be precisely defined. nih.gov

Essential Future Investigations:

Target Deconvolution: Employing advanced proteomics techniques like thermal proteome profiling or chemical proteomics to identify the direct binding partners of this compound within the cell.

Pathway Analysis: Once direct targets are identified, using transcriptomics (RNA-seq) and phosphoproteomics to map the downstream signaling pathways that are modulated by the compound. This will reveal the full cascade of biological events triggered by the drug.

Structural Biology: Obtaining high-resolution crystal structures of the compound in complex with its primary protein target(s). This provides definitive proof of the binding mode and offers a precise blueprint for future structure-based drug design, enabling the rational optimization of molecular interactions to enhance potency and selectivity. nih.gov The microbial degradation pathway of picolinic acid, which involves intermediates like 3,6-dihydroxypicolinic acid, could also provide insights into its metabolic fate and potential interactions. nih.gov

By systematically pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 6-(3,4-Dimethoxyphenyl)picolinic acid?

- Methodological Answer: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or decarboxylative coupling, are widely used. For example, PdCl₂(PPh₃)₂ and PCy₃ in DMF with K₂CO₃ as a base can facilitate coupling between picolinic acid derivatives and aryl boronic acids. Optimization of ligand systems (e.g., phosphine ligands) and reaction temperatures is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 3.8–3.9 ppm for methoxy groups; aromatic protons at δ 6.8–8.2 ppm) .

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation.

- Storage: Store in airtight containers at 2–8°C, away from light and oxidizing agents, as inferred from analogous compounds .

Advanced Research Questions

Q. How can Pd-catalyzed decarboxylative cross-coupling reactions be optimized for derivatives of this compound?

- Methodological Answer:

- Ligand Screening: Test bidentate phosphine ligands (e.g., dppf, Xantphos) to stabilize Pd intermediates and enhance catalytic efficiency .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aryl halides and carboxylates.

- Kinetic Studies: Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .

Q. What strategies are effective for resolving contradictions in stability data for methoxy-substituted picolinic acids?

- Methodological Answer:

- Accelerated Stability Testing: Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and analyze degradation products via LC-MS .

- Computational Modeling: Use DFT calculations to predict hydrolysis susceptibility of methoxy groups under acidic/basic conditions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and compare bioactivity .

- Crystallography: Obtain X-ray structures to correlate substituent orientation with binding affinity (e.g., π-π stacking interactions) .

Q. What advanced analytical methods can quantify trace impurities in this compound samples?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。